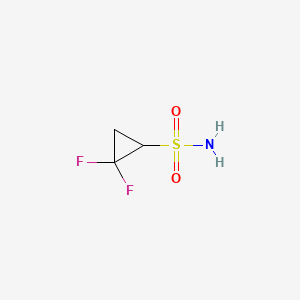
2,2-Difluorocyclopropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorocyclopropane-1-sulfonamide is a fluorinated cyclopropane derivative. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 2,2-Difluorocyclopropane-1-sulfonamide typically involves the cyclopropanation of suitable precursors followed by sulfonamide formation. One common method involves the reaction of 2,2-difluorocyclopropane derivatives with sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
2,2-Difluorocyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
2,2-Difluorocyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated sulfonamides are explored for their potential as drug candidates due to their enhanced stability and bioavailability.
Industry: It is used in the development of new materials with unique properties, such as increased resistance to degradation
Wirkmechanismus
The mechanism of action of 2,2-Difluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activities .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluorocyclopropane-1-sulfonamide can be compared with other fluorinated cyclopropane derivatives, such as 2,2-Difluorocyclopropanecarboxylic acid and 1,1-Difluorocyclopropane derivatives. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The presence of the sulfonamide group in this compound makes it unique in its ability to participate in specific biochemical interactions .
Eigenschaften
Molekularformel |
C3H5F2NO2S |
|---|---|
Molekulargewicht |
157.14 g/mol |
IUPAC-Name |
2,2-difluorocyclopropane-1-sulfonamide |
InChI |
InChI=1S/C3H5F2NO2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2,(H2,6,7,8) |
InChI-Schlüssel |
YGEGJQXMIITZEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
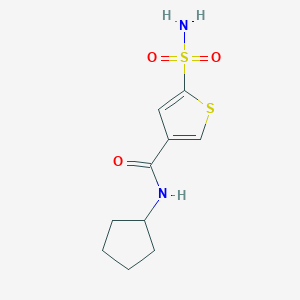
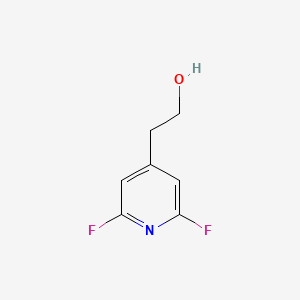
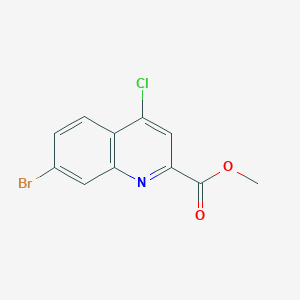
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

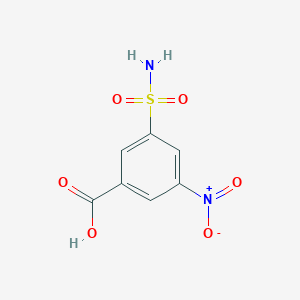
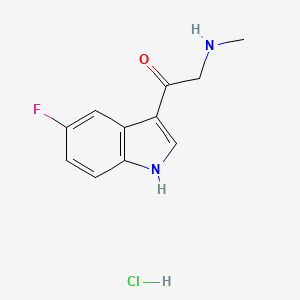
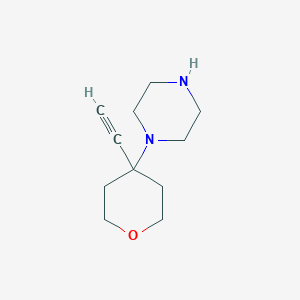
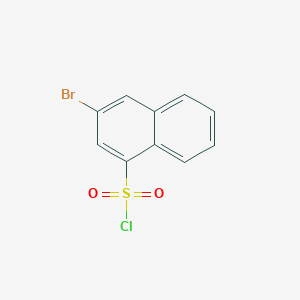
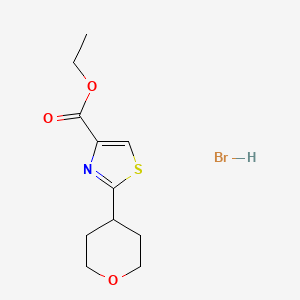
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
